molecular formula C9H8O4 B184175 2-(Methoxycarbonyl)benzoic acid CAS No. 4376-18-5

2-(Methoxycarbonyl)benzoic acid

Cat. No.: B184175
CAS No.: 4376-18-5
M. Wt: 180.16 g/mol
InChI Key: FNJSWIPFHMKRAT-UHFFFAOYSA-N
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Description

Monomethyl phthalate, also known as methyl hydrogen phthalate, is an organic compound with the molecular formula C₉H₈O₄. It is a monoester of phthalic acid and is commonly used as a plasticizer in various industrial applications. Monomethyl phthalate is a metabolite of phthalates, which are widely used in the production of plastics, personal care products, and other consumer goods .

Preparation Methods

Monomethyl phthalate can be synthesized through the esterification of phthalic anhydride with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete conversion .

In industrial production, monomethyl phthalate is often produced as a byproduct during the manufacture of other phthalate esters. The process involves the partial hydrolysis of dimethyl phthalate or other diesters, followed by purification to isolate the monomethyl ester .

Chemical Reactions Analysis

Monomethyl phthalate undergoes various chemical reactions, including:

Mechanism of Action

Monomethyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. Monomethyl phthalate can bind to nuclear receptors in various tissues, affecting gene expression and cellular functions. This mechanism is particularly relevant in its impact on reproductive health and neurodevelopmental processes .

Comparison with Similar Compounds

Monomethyl phthalate is similar to other phthalate monoesters, such as monobutyl phthalate, monoethyl phthalate, and monobenzyl phthalate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths and specific applications. Monomethyl phthalate is unique in its relatively simple structure and its widespread use as a plasticizer and analytical standard .

Similar Compounds

  • Monobutyl phthalate
  • Monoethyl phthalate
  • Monobenzyl phthalate

Monomethyl phthalate stands out due to its specific applications in analytical chemistry and its role as a metabolite in environmental and toxicological studies.

Properties

IUPAC Name

2-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSWIPFHMKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9040001
Record name Monomethyl phthalate
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
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CAS No.

4376-18-5
Record name Monomethyl phthalate
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Record name Monomethyl phthalate
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Record name MONOMETHYL PHTHALATE
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Record name Monomethyl phthalate
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Record name Methyl hydrogen phthalate
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Record name MONOMETHYL PHTHALATE
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Record name Monomethyl phthalate
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URL http://www.hmdb.ca/metabolites/HMDB0002130
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Melting Point

82 - 84 °C
Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Methanol (300 ml) was added in a single portion to 148 g (1.00 mole) of phthalic anhydride and the resulting suspension was stirred and heated at reflux for 36 hours; solution occurred during heating. The solvent was removed and the product was recrystallized from a mixture of ethyl acetate and hexane to afford 114.6 g of the title compound (Lit. Beilstein, 9,797-mp 82.5°, 84°).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl phthalate (15.73 mmol) is stirred for 24 hours at ambient temperature in 60 ml of ethanol with 15.73 ml of 1N sodium hydroxide solution. The solvent is evaporated off under reduced pressure at 40° C. and the reaction mixture is then diluted with water before bringing the pH to 3. The mixture is extracted with ethyl acetate, dried (MgSO4) and evaporated to yield the title product in the form of an oil.
Quantity
15.73 mmol
Type
reactant
Reaction Step One
Quantity
15.73 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical coordination mode of 2-(Methoxycarbonyl)benzoic acid in copper(II) complexes?

A1: this compound primarily acts as a bridging ligand through its carboxylate group in copper(II) complexes. Research reveals that it commonly coordinates to two copper(II) ions, forming dinuclear paddle-wheel structures. [, ] In these complexes, each copper(II) ion is coordinated by four carboxylate oxygen atoms from four MCBA ligands. [, ]

Q2: Besides the ligand itself, what other molecules have been observed coordinating to the copper centers in these complexes?

A2: Studies show that solvent molecules can also coordinate to the copper(II) ions in these complexes. For instance, in the complex [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH], one copper ion is coordinated by a dimethylformamide (DMF) molecule, while the other copper ion is coordinated by a methanol molecule. [] In another example, the complex [Cu2(MCBA)4(H2O)2]·2H2O features water molecules coordinating to the copper centers. [, ]

Q3: How do these structural features impact the crystal packing in the solid state?

A3: The coordination modes of MCBA and solvent molecules contribute to the formation of supramolecular architectures in the crystal lattice. For example, in the [Cu2(MCBA)4(DMF)(CH3OH)·CH3OH] complex, O–H···O hydrogen bonds between the complex and solvent molecules lead to the formation of a one-dimensional chain structure. [] This highlights the role of non-covalent interactions in dictating the solid-state arrangement of these complexes.

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